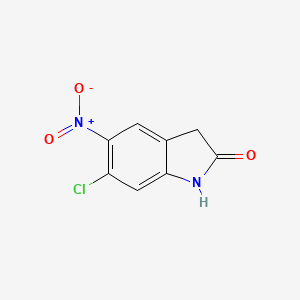

6-Chlor-5-nitroindolin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-5-nitroindolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro and nitro group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular processes.

Mode of Action

6-Chloro-5-nitroindolin-2-one exhibits a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the enzyme from carrying out its role in DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species . This dual mode of action impairs resistance development, making the compound more effective against its targets.

Biochemical Pathways

The compound’s interaction with topoisomerase IV disrupts the normal DNA replication process, leading to DNA damage . This damage triggers an upregulation of bacteriophage-associated proteins, indicative of the DNA damage response . The compound’s reductive bioactivation also leads to the formation of reactive species that can cause further cellular damage .

Pharmacokinetics

This facilitates in vivo reduction, which could potentially impact the compound’s bioavailability and efficacy .

Result of Action

The inhibition of topoisomerase IV and the subsequent DNA damage lead to disruption of normal cellular processes, potentially causing cell death . The formation of damaging reactive species through reductive bioactivation can also contribute to cellular damage and death .

Action Environment

The action, efficacy, and stability of 6-Chloro-5-nitroindolin-2-one can be influenced by various environmental factors. It’s worth noting that the compound’s increased redox potentials facilitate in vivo reduction, suggesting that the compound’s action could be influenced by the redox environment within the body .

Biochemische Analyse

Biochemical Properties

Indole derivatives, including 6-Chloro-5-nitroindolin-2-one, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

Indole derivatives have been shown to have promising cell-based antitumor activity . For instance, some indole derivatives showed higher inhibitory activity toward certain carcinoma cell lines .

Molecular Mechanism

Studies on similar indole derivatives suggest that they may exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-5-nitroindolin-2-one involves the chlorination of indole-2,3-dione followed by nitration.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-5-nitroindolin-2-one may involve large-scale chlorination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-nitroindolin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

Reduction: The reduction of the nitro group results in the formation of 6-chloro-5-amino-2,3-dihydro-1H-indol-2-one.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-2,3-dihydro-1H-indol-2-one: Lacks the nitro group, which may result in different biological activities.

6-nitro-2,3-dihydro-1H-indol-2-one: Lacks the chloro group, which can affect its chemical reactivity and biological properties.

Uniqueness

6-Chloro-5-nitroindolin-2-one is unique due to the presence of both chloro and nitro groups on the indole ring. This combination can enhance its chemical reactivity and broaden its range of biological activities compared to similar compounds .

Biologische Aktivität

6-Chloro-5-nitroindolin-2-one is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article explores the compound's mechanisms of action, biochemical properties, and potential applications in drug development.

Target Enzyme : The primary target of 6-Chloro-5-nitroindolin-2-one is topoisomerase IV , an enzyme critical for DNA replication. The compound inhibits this enzyme, leading to disrupted DNA replication processes and subsequent cellular damage.

Mode of Action :

- Inhibition of Topoisomerase IV : By binding to the enzyme, the compound prevents it from performing its necessary function in DNA unwinding and replication.

- Induction of DNA Damage : The inhibition results in DNA strand breaks, which can trigger apoptosis or cell death in rapidly dividing cells.

6-Chloro-5-nitroindolin-2-one exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 6-Chloro-5-nitroindolin-2-one:

- Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involved apoptosis induction through DNA damage pathways.

- Antimicrobial Properties : Research indicated that 6-Chloro-5-nitroindolin-2-one exhibited substantial activity against Gram-positive and Gram-negative bacteria, making it a candidate for new antibiotic development .

- Antileishmanial Activity : The compound has shown promising results against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease .

Pharmacokinetics

The pharmacokinetic profile of 6-Chloro-5-nitroindolin-2-one indicates that it undergoes significant metabolic processing, which can affect its bioavailability and therapeutic efficacy. Factors such as pH levels and redox potential within biological systems influence its absorption and distribution.

Chemical Reactions and Synthesis

The synthesis of 6-Chloro-5-nitroindolin-2-one typically involves chlorination followed by nitration of indole derivatives:

- Chlorination : Indole-2,3-dione is chlorinated at position 6.

- Nitration : The chlorinated product is then nitrated at position 5.

This synthetic route can be optimized for yield and purity using continuous flow reactors in industrial settings.

Comparison with Similar Compounds

The unique structure of 6-Chloro-5-nitroindolin-2-one differentiates it from similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Nitroindolin-2-one | Nitro group at position 5 | Antimicrobial properties |

| 6-Aminoindolin-2-one | Amino group at position 6 | Neuroprotective effects |

| 7-Nitroindole | Nitro group at position 7 | Anticancer activity |

The presence of both chloro and nitro groups enhances its chemical reactivity and broadens its range of biological activities compared to these compounds .

Eigenschaften

IUPAC Name |

6-chloro-5-nitro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHHDJYQGADKEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.